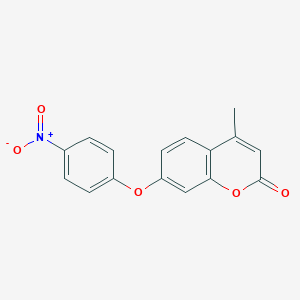

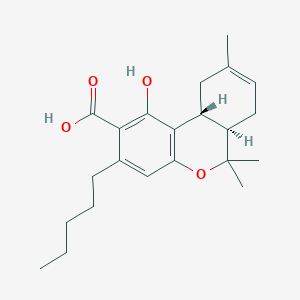

![molecular formula C33H64O5 B3026176 Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester CAS No. 199274-81-2](/img/structure/B3026176.png)

Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester

Vue d'ensemble

Description

Octadecanoic acid, also known as stearic acid, is a common saturated fatty acid. It’s often used in the production of detergents, soaps, and cosmetics . The compound you’re asking about seems to be a derivative of octadecanoic acid, with additional functional groups attached to it.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of octadecanoic acid with other reagents to introduce the hydroxymethyl and oxododecyl functional groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would consist of an 18-carbon chain (from the octadecanoic acid), with additional functional groups attached. The exact structure would depend on the positions of these groups on the chain .Chemical Reactions Analysis

As a derivative of a fatty acid, this compound could potentially undergo similar reactions, such as esterification or hydrogenation. The presence of the hydroxymethyl and oxododecyl groups might also enable other types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the hydroxymethyl and oxododecyl groups might increase its polarity compared to octadecanoic acid .Applications De Recherche Scientifique

Cosmetic and Personal Care Products

Octadecanoic acid ester derivatives are commonly used in cosmetics and personal care formulations. Stearic acid (the common name for octadecanoic acid) and its esters serve as emollients, thickeners, and stabilizers in creams, lotions, and lipsticks. Their ability to enhance product texture and provide a smooth feel on the skin makes them valuable ingredients in skincare and makeup products .

Pharmaceuticals and Drug Delivery

Researchers have explored the use of octadecanoic acid esters in drug delivery systems. These esters can act as carriers for poorly water-soluble drugs, improving their solubility and bioavailability. Additionally, they may enhance drug stability and control release kinetics, making them promising candidates for oral, topical, or injectable formulations .

Lubricants and Industrial Applications

Stearic acid esters exhibit lubricating properties, especially in high-temperature environments. They find application as additives in industrial lubricants, greases, and metalworking fluids. Their ability to reduce friction and prevent wear makes them valuable in machinery and automotive components .

Food and Food Packaging

While not directly consumed, stearic acid esters play a role in food processing and packaging. They serve as emulsifiers, anti-foaming agents, and stabilizers in various food products. Additionally, they are used in food-grade coatings for fruits and vegetables to extend shelf life and maintain freshness .

Polymer Additives and Plastics

Stearic acid esters contribute to the properties of polymers and plastics. They act as internal lubricants, improving processability during polymer extrusion and molding. Additionally, they enhance the mechanical strength and impact resistance of plastic materials .

Biomedical Applications

Recent studies have investigated the potential of stearic acid esters in biomedical applications. These include tissue engineering, wound healing, and drug-loaded nanoparticles. Researchers have explored their biocompatibility and ability to modulate cellular responses, making them interesting candidates for regenerative medicine .

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes and receptors within the body, influencing metabolic and signaling pathways .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other fatty acid esters, potentially altering the function of these targets and leading to changes in cellular processes .

Biochemical Pathways

Fatty acid esters like this compound are often involved in lipid metabolism and signaling pathways .

Pharmacokinetics

Similar fatty acid esters are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

Similar compounds can influence cellular processes such as signal transduction, gene expression, and metabolic regulation .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1-dodecanoyloxy-3-hydroxypropan-2-yl) octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64O5/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDHBEDQKMJTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

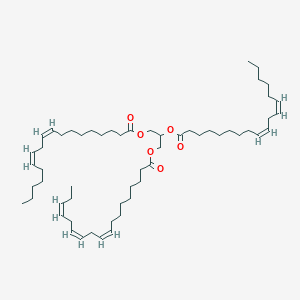

![9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester](/img/structure/B3026109.png)

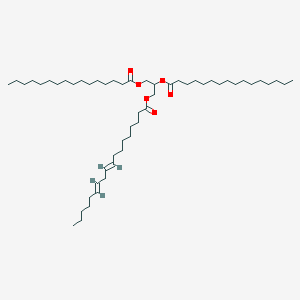

![[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B3026112.png)

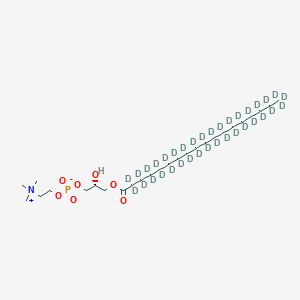

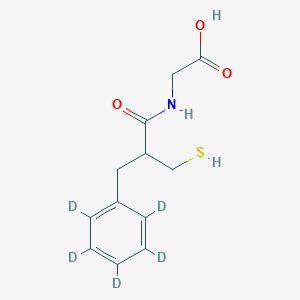

![(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)